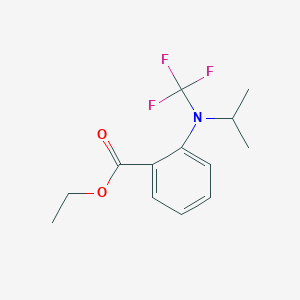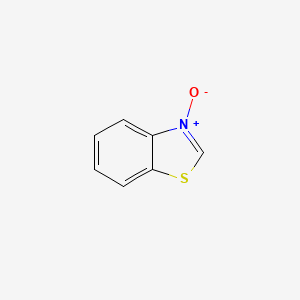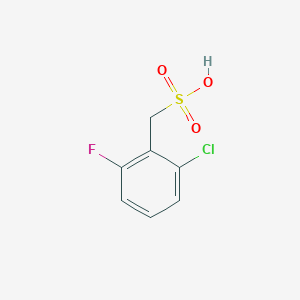![molecular formula C6H4ClN3S B13966623 4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
4-chlorothieno[3,2-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[3,2-d]pyrimidin-6-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 4-position and an amine group at the 6-position of the thienopyrimidine ring system contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorothieno[3,2-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core .
Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the corresponding amines. These amines are then subjected to cyclization reactions to yield the desired thienopyrimidine derivatives .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using scalable and cost-effective methods. One such method involves the use of palladium-catalyzed carbonylation reactions, which provide high yields and can be easily scaled up . The process typically involves the use of standard laboratory equipment and does not require chromatography for purification, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Cyclization Reactions: The amine group at the 6-position can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: Used in carbonylation reactions to form various derivatives.
Ammonium Formate: Used in reduction reactions to convert nitro groups to amines.
Formamide: Used as a solvent in cyclization reactions to form fused ring systems.
Major Products Formed
The major products formed from the reactions of this compound include various substituted thienopyrimidines, which exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chlorothieno[3,2-d]pyrimidin-6-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Additionally, the compound can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function .
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but contains a bromine atom instead of an amine group.
2-Chlorothieno[3,2-d]pyrimidine: Lacks the amine group at the 6-position, resulting in different reactivity and biological activity.
Thieno[3,2-d]pyrimidine-4-amine: Contains an amine group at the 4-position instead of the 6-position, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClN3S |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-6-5-3(9-2-10-6)1-4(8)11-5/h1-2H,8H2 |
InChI Key |
CQSNOWSUHBPYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
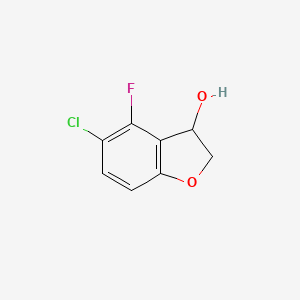
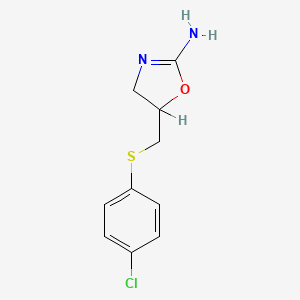
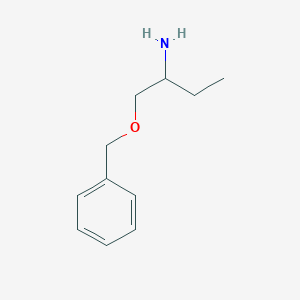
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
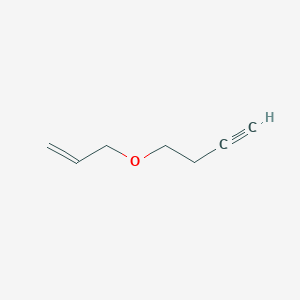

![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
